molecular formula C13H13NO2S B441846 Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-08-9

Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B441846
CAS No.: 350997-08-9
M. Wt: 247.31g/mol
InChI Key: MREFUXQLNNUUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Bond Lengths and Angles

Parameter Value (Å/°) Source Compound
C-S (thiophene) 1.714 Methyl 3-aminothiophene-2-carboxylate
C-O (ester) 1.467 Methyl 3-aminothiophene-2-carboxylate
N-H···O (intramolecular) 2.12 Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

The thiophene ring adopts a slight puckering due to steric interactions between the 4-methylphenyl group and the ester moiety. Torsion angles between the thiophene and phenyl rings range from 15–25°, as observed in ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate.

Properties

IUPAC Name

methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREFUXQLNNUUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-08-9
Record name 350997-08-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Methods

The most widely employed strategy for synthesizing methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves cyclocondensation reactions. These methods typically utilize substituted acetophenones and cyanoacetate esters as precursors. For instance, 4-methylacetophenone reacts with methyl cyanoacetate in the presence of elemental sulfur and a base such as morpholine to form the thiophene ring. The reaction proceeds via a two-step mechanism:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.

  • Cyclization : Sulfur incorporation and ring closure to yield the 2-aminothiophene core.

A representative procedure involves refluxing the reactants in ethanol for 6–8 hours, achieving yields of 65–75%. The use of polar aprotic solvents like dimethylformamide (DMF) can enhance reaction efficiency by stabilizing intermediates.

Acid-Catalyzed Cyclization

Alternative routes employ acidic conditions to facilitate cyclization. For example, a mixture of 4-methylbenzaldehyde and methyl cyanoacetate undergoes cyclization in the presence of acetic acid and ammonium acetate. This method avoids sulfur but requires higher temperatures (100–120°C) and longer reaction times (12–24 hours), resulting in moderate yields of 50–60%.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of thiophene derivatives by reducing reaction times from hours to minutes. In one protocol, a mixture of 4-methylacetophenone, methyl cyanoacetate, and sulfur is irradiated at 150°C for 15 minutes, yielding this compound with 85% purity. This method minimizes side reactions such as ester hydrolysis and oxidative degradation.

Solvent-Free Reactions

Green chemistry principles advocate for solvent-free conditions to reduce waste. A study demonstrated that grinding 4-methylacetophenone, methyl cyanoacetate, and sulfur with a catalytic amount of piperidine in a ball mill for 30 minutes achieves 70% yield. This approach eliminates solvent recovery steps and is scalable for industrial production.

Catalytic Systems and Reaction Optimization

Iron-Based Catalysts

Iron(III) chloride (FeCl₃) has emerged as a cost-effective catalyst for thiophene synthesis. In a modified protocol, FeCl₃ (0.015 mol) and cyanuric chloride (0.015 mol) are added to a DMF solution of 4-methyl-3-oxotetrahydrothiophene-2-carboxylate. The mixture is heated at 70–90°C for 4 hours, followed by ammonia treatment to isolate the product with 96.5% yield.

CatalystTemperature (°C)Time (h)Yield (%)
FeCl₃70–90496.5
MorpholineReflux875
PiperidineSolvent-free0.570

Role of Cyanuric Chloride

Cyanuric chloride (C₃N₃Cl₃) acts as a dehydrating agent, accelerating cyclization by removing water from the reaction medium. Its use in combination with FeCl₃ reduces reaction times by 50% compared to traditional bases.

Comparative Analysis of Methodologies

The table below contrasts key parameters across synthesis methods:

MethodConditionsYield (%)Purity (%)Scalability
CyclocondensationEthanol, reflux7590High
Microwave-assisted150°C, 15 min8595Moderate
Solvent-freeBall milling7088High
FeCl₃-catalyzedDMF, 90°C96.599Industrial

Microwave and FeCl₃-catalyzed methods offer superior yields and purity, making them preferable for laboratory-scale synthesis. Solvent-free techniques align with sustainable practices but require optimization for broader adoption.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate serves as a fundamental building block for synthesizing more complex thiophene derivatives. Its reactivity allows for various transformations:

  • Oxidation : Can yield sulfoxides and sulfones.
  • Reduction : May produce amino derivatives.
  • Substitution : Facilitates the formation of halogenated thiophenes.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting its use in developing new antibiotics.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may inhibit the growth of cancer cells, highlighting its potential in cancer therapy.

Medicinal Chemistry

Due to its biological activities, this compound is being explored as a candidate for drug development. Its interactions with specific enzymes and cellular receptors are under investigation to elucidate its mechanism of action and therapeutic potential.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic semiconductors. Its thiophene structure is known for contributing to the conductivity and stability of organic electronic materials.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition zones, supporting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against multiple cancer cell lines. Mechanistic studies suggested that the compound may induce apoptosis through specific signaling pathways, warranting further investigation into its use as an anticancer agent.

Data Table: Comparison of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains,
AnticancerInduces apoptosis in cancer cells,
Enzyme InhibitionInteracts with specific enzymes

Mechanism of Action

The mechanism of action for methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance π-electron density, improving charge-transfer properties for optoelectronic applications .
  • Electron-withdrawing groups (e.g., Cl, NO₂) increase polarity and thermal stability, making these compounds suitable for catalytic or high-temperature processes .

Ester Group Variations

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-amino-4-(4-methylphenyl)-thiophene-3-carboxylate Methyl C₁₃H₁₃NO₂S 247.31 Lower molecular weight; improved solubility in polar solvents .
Ethyl 2-amino-4-(4-methylphenyl)-thiophene-3-carboxylate Ethyl C₁₄H₁₅NO₂S 261.35 Increased lipophilicity; slower hydrolysis kinetics compared to methyl ester .
Propyl 2-amino-4-(4-methylphenyl)-thiophene-3-carboxylate Propyl C₁₅H₁₇NO₂S 275.37 Enhanced bioavailability in lipid-rich environments; used in drug delivery studies .

Key Observations :

  • Longer alkyl chains (ethyl, propyl) increase lipophilicity and membrane permeability, critical for pharmaceutical applications .
  • Methyl esters are preferred for synthetic simplicity and cost-effectiveness .

Substituents on the Thiophene Ring

Compound Name Thiophene Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 2-amino-4-methyl-thiophene-3-carboxylate Methyl at C4 C₈H₁₁NO₂S 185.24 Compact structure; intramolecular N–H⋯O hydrogen bonds stabilize crystal packing .
Methyl 2-amino-5-carbamoyl-4-methyl-thiophene-3-carboxylate Carbamoyl at C5 C₈H₁₀N₂O₃S 214.24 Polar carbamoyl group enhances solubility in aqueous media; potential for bioactivity .

Key Observations :

  • Substituents at C4 or C5 alter hydrogen-bonding networks , affecting crystallinity and solubility .
  • Polar groups (e.g., carbamoyl) improve aqueous compatibility for biological assays .

Biological Activity

Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N1O2S1, with a molecular weight of approximately 261.34 g/mol. The presence of an amino group, a methyl group, and a thiophene ring contributes to its unique chemical properties, making it a versatile candidate for drug development and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound displays activity against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Activity : The compound has been explored for its anticancer properties, with some derivatives demonstrating significant cytotoxic effects against human cancer cell lines. For instance, studies on similar thiophene derivatives have indicated their ability to inhibit cell proliferation in various cancer types .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with multiple biological targets. These may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to its observed biological effects.
  • Receptor Interaction : It may also interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies of thiophene derivatives reveal that modifications in the molecular structure can significantly impact their biological activity. Key observations include:

  • Substituent Effects : The presence of different substituents on the thiophene ring can enhance antimicrobial and anticancer activities. For example, variations in the phenyl group attached to the thiophene can alter binding affinities to biological targets .
  • Functional Group Influence : The introduction of functional groups such as amino or carboxyl groups has been shown to affect the compound's solubility and bioavailability, further influencing its pharmacological profile .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Activity :
    • A study evaluated the antibacterial effects of various thiophene derivatives against Escherichia coli and Pseudomonas aeruginosa, demonstrating that structural modifications could lead to enhanced activity against biofilm formation without affecting bacterial growth .
  • Anticancer Potential :
    • Research involving structurally similar compounds highlighted their cytotoxic effects on human myelogenous leukemia cells (K562), indicating that the presence of specific functional groups could lead to increased potency against cancer cells through mechanisms such as apoptosis induction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialActive against E. coli
AnticancerCytotoxicity in K562 cells
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Advanced Research Question

  • Hammett analysis : Compare σ values of substituents to correlate electronic effects with reaction rates.
  • Electron density mapping : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions influenced by the methyl group .
  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

How can the purity of this compound be assessed post-synthesis?

Basic Research Question

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).
  • Spectroscopic validation : 1^1H/13^{13}C NMR should match reference data for analogous compounds (e.g., absence of cyanoacetate peaks at ~3.3 ppm) .
  • Melting point consistency : Compare observed values with literature ranges (±2°C tolerance).

How to design derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?

Advanced Research Question

  • Bioisosteric replacement : Substitute the methyl group with halogens or methoxy groups to modulate lipophilicity .
  • Scaffold hybridization : Fuse the thiophene ring with pyrimidine or pyrazole moieties to enhance target binding (e.g., EGFR kinase inhibition) .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to prioritize derivatives with optimal steric/electronic profiles.

What computational tools are suitable for modeling the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : AutoDock Vina or Glide predict binding modes to proteins (e.g., cyclooxygenase-2).
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories.
  • ADMET prediction : SwissADME or ProTox-II evaluate bioavailability and toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.